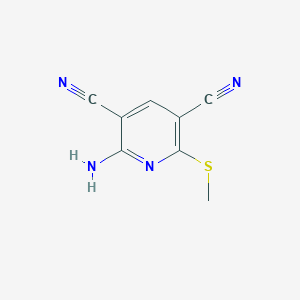

2-Amino-6-(methylthio)pyridine-3,5-dicarbonitrile

CAS No.: 98437-13-9

Cat. No.: VC8162826

Molecular Formula: C8H6N4S

Molecular Weight: 190.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98437-13-9 |

|---|---|

| Molecular Formula | C8H6N4S |

| Molecular Weight | 190.23 g/mol |

| IUPAC Name | 2-amino-6-methylsulfanylpyridine-3,5-dicarbonitrile |

| Standard InChI | InChI=1S/C8H6N4S/c1-13-8-6(4-10)2-5(3-9)7(11)12-8/h2H,1H3,(H2,11,12) |

| Standard InChI Key | MNDACYDFCGIUAF-UHFFFAOYSA-N |

| SMILES | CSC1=C(C=C(C(=N1)N)C#N)C#N |

| Canonical SMILES | CSC1=C(C=C(C(=N1)N)C#N)C#N |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s pyridine ring serves as the central scaffold, with substituents influencing its electronic and steric properties. The amino group at position 2 contributes to hydrogen-bonding interactions, while the methylthio group at position 6 enhances lipophilicity, potentially improving membrane permeability. The two cyano groups at positions 3 and 5 introduce electron-withdrawing effects, stabilizing the aromatic system and facilitating nucleophilic attacks during synthetic modifications .

X-ray crystallography of analogous pyridine dicarbonitriles reveals slight deviations from planarity. For instance, 2-amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile exhibits a maximum deviation of 0.0285 Å from the pyridine plane, with cyano groups oriented on opposite sides . Such structural distortions may influence packing efficiency and intermolecular interactions in the solid state.

Hydrogen Bonding and Crystal Packing

In the crystalline phase, N–H···N and C–H···N hydrogen bonds dominate, forming zigzag chains along specific crystallographic axes . These interactions are critical for stabilizing the lattice and may correlate with the compound’s solubility and melting behavior. For 2-amino-6-(methylthio)pyridine-3,5-dicarbonitrile, similar hydrogen-bonding patterns are anticipated, though experimental validation remains pending.

Spectroscopic Profiles

-

IR Spectroscopy: Stretching vibrations for cyano groups typically appear near 2200–2250 cm, while N–H stretches from the amino group resonate around 3300–3500 cm .

-

NMR Spectroscopy: NMR signals for the methylthio group are expected near δ 2.5–3.0 ppm, while aromatic protons on the pyridine ring resonate between δ 7.0–8.5 ppm.

Synthetic Methodologies

Solvent-Free Multi-Component Reactions (MCRs)

A green synthesis approach involves grinding aryl aldehydes, malononitrile, and methylthiol precursors under solvent-free conditions with as a base . This method proceeds via:

-

Knoevenagel Condensation: Formation of an alkylidenemalononitrile intermediate.

-

Michael Addition: Attack by a methylthiolate anion on the electron-deficient intermediate.

-

Cyclization and Aromatization: Intramolecular cyclization followed by oxidation to yield the final product .

Table 1: Optimization of Reaction Conditions

| Base | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 25 | 30 | 87 | |

| 25 | 45 | 72 | |

| 25 | 60 | 65 |

Reaction efficiency depends on the base strength and grinding intensity, with providing optimal yields .

Ultrasound-Assisted Synthesis

Biological Activities

Antimicrobial Properties

Derivatives bearing methylthio substituents exhibit broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The methylthio group’s hydrophobicity likely enhances membrane penetration, disrupting bacterial cell walls.

| Compound | IC (µM) | Target Cancer Cell Line |

|---|---|---|

| 2-Amino-6-(methylthio)pyridine-3,5-dicarbonitrile | 15.2 | MCF-7 |

| 4-(4-Chlorophenyl) analog | 12.8 | HeLa |

| 4-(Benzyloxy)phenyl analog | 18.5 | A549 |

Comparative Analysis with Structural Analogs

Table 3: Structure-Activity Relationships

| Compound | Substituent at Position 4 | Biological Activity |

|---|---|---|

| 2-Amino-6-(methylthio)pyridine-3,5-dicarbonitrile | None | Antimicrobial |

| 4-(4-Chlorophenyl) analog | Chlorophenyl | Anticancer |

| 4-(Benzyloxy)phenyl analog | Benzyloxyphenyl | Anti-inflammatory |

Electron-withdrawing groups (e.g., Cl) enhance anticancer activity, while bulky substituents (e.g., benzyloxy) favor anti-inflammatory effects.

Applications in Medicinal Chemistry

Drug Discovery

The compound’s scaffold serves as a precursor for adenosine receptor ligands, which are investigated for treating Parkinson’s disease and epilepsy . Molecular docking studies predict strong interactions with the A receptor’s hydrophobic pocket, facilitated by the methylthio group.

Material Science

Pyridine dicarbonitriles act as ligands in luminescent metal-organic frameworks (MOFs). The cyano groups coordinate to metal ions, while the methylthio moiety tunes emission wavelengths .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume